Product packaging for Hydroperoxide, 1-methyl-2-propenyl(Cat. No.:CAS No. 20733-08-8)

Hydroperoxide, 1-methyl-2-propenyl

Cat. No.: B14699060
CAS No.: 20733-08-8
M. Wt: 88.11 g/mol
InChI Key: KRKIWMRTOODQMQ-UHFFFAOYSA-N
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Description

Position of Allylic Hydroperoxides in Contemporary Organic and Atmospheric Chemistry Research

Allylic hydroperoxides hold a critical position as reactive intermediates in both synthetic and environmental chemistry.

In contemporary organic chemistry , these compounds are fundamental to allylic oxidation reactions, which introduce functionality at a position adjacent to a double bond. orgsyn.org They can be formed through methods like the Schenck ene reaction, where singlet oxygen reacts with an alkene containing an allylic hydrogen. wikipedia.orgthieme-connect.de Once formed, allylic hydroperoxides can be converted into other valuable functional groups, such as allylic alcohols. wikipedia.org The development of catalytic methods using transition metals to perform allylic oxidations often involves hydroperoxide species as key oxidants or intermediates in the catalytic cycle. orgsyn.org

Foundational Research Trajectories of the 1-Methyl-2-propenyl Hydroperoxide Scaffold

Research into the 1-methyl-2-propenyl hydroperoxide scaffold is guided by its fundamental chemical reactivity, which is characteristic of the broader class of allylic hydroperoxides. Two primary research trajectories are the formation and the subsequent rearrangement of this structural motif.

A foundational pathway for the synthesis of allylic hydroperoxides is the Schenck ene reaction . wikipedia.org This process involves the reaction of an alkene possessing an allylic hydrogen with singlet oxygen (¹O₂), which can be generated photochemically. wikipedia.orgthieme-connect.de The reaction proceeds to give an allylic hydroperoxide with a shifted double bond. thieme-connect.de This method is a cornerstone for accessing these compounds in laboratory settings.

A second, and perhaps more defining, research trajectory is the study of the allylic rearrangement of hydroperoxides . acs.org This free-radical process involves the isomerization of an allylic hydroperoxide to a constitutional isomer. rsc.org The mechanism is understood to proceed through an intermediate allylperoxyl radical, allowing the peroxy group to migrate across the three-carbon allylic system. rsc.orgacs.org This rearrangement can be initiated by radical initiators and leads to an equilibrium mixture of the isomeric hydroperoxides. acs.orgrsc.org Understanding this rearrangement is crucial as it dictates the product distributions in reactions where these compounds are formed as intermediates, such as in the autoxidation of unsaturated molecules. nih.gov The potential for the intermediate radical to be trapped by molecular oxygen has also been a subject of mechanistic investigation. rsc.org

Table 2: Key Reaction Types Involving the Allylic Hydroperoxide Scaffold
Reaction TypeDescriptionSignificanceReference
Schenck Ene ReactionFormation of an allylic hydroperoxide from an alkene and singlet oxygen, with a concomitant shift of the double bond.A primary synthetic route to allylic hydroperoxides. wikipedia.orgthieme-connect.de
Allylic RearrangementFree-radical isomerization of an allylic hydroperoxide to its constitutional isomer via an allylperoxyl radical intermediate.A characteristic reaction that determines product stability and distribution in autoxidation and related processes. acs.orgrsc.orgnih.gov
ReductionConversion of the hydroperoxide group (-OOH) to a hydroxyl group (-OH) to form an allylic alcohol.A common subsequent step in synthetic sequences to access allylic alcohols. wikipedia.org
Atmospheric OxidationReaction with atmospheric oxidants (e.g., OH radical) leading to further functionalization or degradation.Governs the atmospheric lifetime and fate of the compound, impacting aerosol and ozone formation. mdpi.comcopernicus.org

Compound Reference Table

Compound NameCAS NumberMolecular Formula
1-Methyl-2-propenyl hydroperoxide20733-08-8C4H8O2
Isoprene (B109036)78-79-5C5H8
Singlet Oxygen17778-80-2O2
Hydroxyl radical3352-57-6HO
Hydrogen Peroxide7722-84-1H2O2

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H8O2 B14699060 Hydroperoxide, 1-methyl-2-propenyl CAS No. 20733-08-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

20733-08-8

Molecular Formula

C4H8O2

Molecular Weight

88.11 g/mol

IUPAC Name

3-hydroperoxybut-1-ene

InChI

InChI=1S/C4H8O2/c1-3-4(2)6-5/h3-5H,1H2,2H3

InChI Key

KRKIWMRTOODQMQ-UHFFFAOYSA-N

Canonical SMILES

CC(C=C)OO

Origin of Product

United States

Mechanistic Investigations of 1 Methyl 2 Propenyl Hydroperoxide Reactivity

Homolytic Cleavage and Radical Cascade Reactions

Under conditions of thermal or photochemical stress, or in the presence of radical initiators, 1-methyl-2-propenyl hydroperoxide can undergo homolytic cleavage, initiating a cascade of radical reactions.

O-O Bond Dissociation and Alkoxyl Radical Generation

The peroxide bond (O-O) is the weakest bond in the 1-methyl-2-propenyl hydroperoxide molecule, making its homolytic cleavage the most probable initiation step in radical reactions. This dissociation can be triggered by heat, light, or interaction with transition metals. The process results in the formation of a hydroxyl radical (•OH) and a 1-methyl-2-propenoxy radical (CH2=CH-CH(O•)-CH3). nih.govnih.gov

Table 1: Calculated O-O Bond Dissociation Enthalpies (kcal/mol) for Selected Peroxides

PeroxideB3LYPaM06-2XbCBS-QB3CBS-APNOG4Experimental
HO-OH44.1049.7350.7250.1748.9650.30
MeO-OH35.5442.6744.6844.6443.2344.67
tert-BuO-OH36.8744.7747.1445.8143.9344.1, 44.6, 45.3
Source: Adapted from literature computational studies. scispace.com
a. 6-311+G(d,p) basis set
b. 6-311+G(3df,2p) basis set

The generation of alkoxyl radicals from hydroperoxides can also be facilitated by Fenton-like reactions, where a transition metal ion, such as Fe(II), reacts with the hydroperoxide. nih.govcore.ac.uk This process is highly efficient in producing alkoxyl radicals without the concomitant formation of hydroxyl radicals from autoxidation. nih.gov

Beta-Scission Fragmentation Pathways of Intermediate Alkoxyl Radicals

Once formed, the 1-methyl-2-propenoxy radical is highly reactive and can undergo several subsequent reactions, with beta-scission being a prominent pathway. wikipedia.orgnih.gov Beta-scission involves the cleavage of a bond beta to the oxygen atom bearing the radical, leading to the formation of a stable molecule and a new radical. wikipedia.org

For the 1-methyl-2-propenoxy radical, there are two potential beta-scission pathways:

Cleavage of the C-C bond between the carbon bearing the oxygen and the methyl group: This would yield acetaldehyde (B116499) and a vinyl radical.

Cleavage of the C-C bond between the carbon bearing the oxygen and the vinyl group: This would result in the formation of formaldehyde (B43269) and a 1-propenyl radical.

The regioselectivity of beta-scission in alkoxyl radicals is influenced by factors such as the stability of the resulting radical and carbonyl products, as well as steric and electronic effects. nih.gov Studies on similar systems have shown that the fragmentation pathway that leads to the most stable radical is generally favored. princeton.edunist.gov

Radical-Radical Recombination Dynamics (e.g., Peroxy and Hydroperoxy Radicals)

The radical cascade initiated by the decomposition of 1-methyl-2-propenyl hydroperoxide also involves recombination reactions between various radical species. Peroxy radicals (ROO•), formed from the reaction of alkyl radicals with molecular oxygen, can undergo self-recombination or cross-recombination with other radicals. helsinki.finih.gov

The recombination of two peroxy radicals can proceed through the formation of a transient tetroxide intermediate (ROOOOR), which can then decompose through several channels. helsinki.fi One major pathway leads to the formation of two alkoxyl radicals and a molecule of oxygen. helsinki.finih.gov Another pathway, known as the Russell mechanism, produces an alcohol, a ketone, and singlet oxygen.

Hydroperoxy radicals (HOO•) can also participate in these recombination reactions. The reaction between a peroxy radical and a hydroperoxy radical is a significant termination step in many oxidation processes, typically yielding a hydroperoxide and molecular oxygen. mit.edu

Heterolytic and Concerted Reaction Mechanisms

In addition to radical pathways, 1-methyl-2-propenyl hydroperoxide can also react through heterolytic and concerted mechanisms, particularly in the presence of acids, bases, or certain metal catalysts.

Electrophilic and Nucleophilic Attack on the Hydroperoxide Moiety

The hydroperoxide group possesses both electrophilic and nucleophilic character. The oxygen atom bonded to the hydrogen is electron-rich and can act as a nucleophile, while the oxygen atom bonded to the carbon is electron-deficient and can act as an electrophile.

Nucleophilic Attack: The hydroperoxide can be attacked by electrophiles, such as protons in acidic media. Protonation of the outer oxygen atom, followed by the loss of water, can lead to the formation of a carbocation intermediate, which can then undergo rearrangement or react with nucleophiles.

Electrophilic Attack: The hydroperoxide can also be attacked by nucleophiles. For instance, the reaction of hydroperoxides with boronate compounds proceeds via nucleophilic attack of the hydroperoxide on the electrophilic boron center. nih.gov This reactivity is exploited in the design of fluorescent probes for detecting hydrogen peroxide. nih.gov

Concerted Dissociative Electron Transfer Processes

In certain contexts, particularly in electrochemical reductions or reactions with specific reducing agents, 1-methyl-2-propenyl hydroperoxide can undergo a concerted dissociative electron transfer. rsc.org In this process, electron transfer to the hydroperoxide and the cleavage of the O-O bond occur in a single, concerted step. rsc.org This mechanism avoids the formation of a discrete radical anion intermediate.

Studies on model dialkyl peroxides have shown that they react via a concerted dissociative electron transfer of the O-O bond. rsc.org The reduction of these peroxides under heterogeneous electrochemical conditions typically yields the corresponding alcohols as the main products, resulting from a two-electron reduction. rsc.org However, under homogeneous conditions, the initially formed alkoxyl radical can undergo rapid beta-scission if it is in competition with a second electron transfer. rsc.org

Unimolecular Decomposition and Isomerization Pathways

The thermal decomposition of 1-methyl-2-propenyl hydroperoxide, also known as 3-hydroperoxybut-1-ene, can proceed through various unimolecular pathways, leading to a range of products. In the absence of a catalyst, the primary decomposition products are methyl vinyl ketone and methyl vinyl carbinol. nih.gov This suggests that the decomposition mechanism is distinct from the pathways observed during the autoxidation of butenes, where aldehydes like acetaldehyde and propionaldehyde (B47417) are significant products. nih.gov

The initial and most common step in the unimolecular decomposition of organic hydroperoxides is the homolytic cleavage of the weak oxygen-oxygen bond, forming an alkoxy and a hydroxyl radical. In the case of 1-methyl-2-propenyl hydroperoxide, this would lead to a 1-methyl-2-propenyloxy radical and a hydroxyl radical.

Proposed Unimolecular Decomposition Pathways:

O-O Bond Homolysis: CH₂(CH)CH(CH₃)OOH → CH₂(CH)CH(CH₃)O• + •OH

Following the initial O-O bond scission, the resulting alkoxy radical can undergo further reactions, such as β-scission, which involves the cleavage of a carbon-carbon bond adjacent to the oxygen atom. This process is a key step in the formation of various degradation products, including aldehydes and other volatile compounds. acs.org

Reaction Kinetics and Thermochemical Parameters of Hydroperoxide Transformations

The kinetics of hydroperoxide decomposition are highly dependent on factors such as temperature, solvent, and the presence of catalysts. For the thermal decomposition of an allylic hydroperoxide, 2,3-dimethyl-3-hydroperoxy-1-butene, experimental activation energies were determined to be between 29.5 and 30.0 kcal/mol, with log A factors ranging from 11.3 to 12.3. scholaris.ca These values are indicative of an induced homolytic decomposition mechanism. scholaris.ca Studies on the decomposition of α-alkoxyalkyl-hydroperoxides have also provided valuable kinetic data, with activation energies in the range of 12-19 kcal/mol for their decomposition in aqueous media, suggesting a proton-catalyzed mechanism. nsf.govresearchmap.jpnih.govrsc.orgrsc.org

Thermochemical parameters, such as the enthalpy of formation (ΔfH°), are essential for understanding the stability and reaction energetics of hydroperoxides. While specific experimental data for 1-methyl-2-propenyl hydroperoxide is scarce, computational studies on C1-C4 normal hydroperoxides provide valuable estimates. nih.govresearchgate.netscispace.comresearchgate.netdntb.gov.ua

Table 1: Calculated Enthalpies of Formation (ΔfH°₂₉₈) for C1-C4 Normal Hydroperoxides

CompoundΔfH°₂₉₈ (kcal/mol)Reference
Methyl hydroperoxide (CH₃OOH)-31.0 nih.gov
Ethyl hydroperoxide (CH₃CH₂OOH)-39.0 nih.gov
n-Propyl hydroperoxide (CH₃CH₂CH₂OOH)-44.0 nih.gov
n-Butyl hydroperoxide (CH₃CH₂CH₂CH₂OOH)-48.9 nih.gov

This table presents calculated thermochemical data for analogous saturated hydroperoxides, providing a reference for the expected stability of 1-methyl-2-propenyl hydroperoxide.

The kinetics of decomposition can be significantly influenced by the reaction conditions. For instance, the thermal decomposition of cumene (B47948) hydroperoxide was found to follow 0.5-order kinetics in cumene, with an activation energy of approximately 122 kJ/mol. dntb.gov.uanih.gov This suggests a complex decomposition mechanism involving radical chain reactions.

Metal-Catalyzed Hydroperoxide Reactions: Ligand Effects and Catalyst Turnover

Metal complexes are highly effective catalysts for the decomposition of hydroperoxides, often proceeding at much lower temperatures than thermal decomposition. The mechanism of these reactions and the product distribution are strongly influenced by the nature of the metal center, the ligands coordinated to it, and the reaction conditions.

Cobalt picolinate (B1231196) complexes, for example, have been shown to be effective catalysts for the hydroperoxidation of alkenes using molecular oxygen and a silane. nih.govacs.orgnyu.edunih.govfigshare.com The proposed mechanism involves the formation of a cobalt-hydroperoxo intermediate, which then participates in the oxidation of the alkene. nih.gov The choice of ligand can significantly impact the reaction's efficiency and selectivity. nih.gov

Table 2: Effect of Ligand on Cobalt-Catalyzed Alkene Hydroperoxidation

CatalystLigandProduct(s)Reference
Co(pic)₂PicolinateHydroperoxide nih.govnih.gov
Co(3-mepic)₂3-MethylpicolinateHydration product (alcohol) nyu.edunih.gov

This table illustrates how modification of the picolinate ligand in cobalt catalysts can switch the reaction outcome from hydroperoxidation to hydration.

Ligand effects are also prominent in rhodium-catalyzed reactions. Both steric and electronic properties of phosphine (B1218219) ligands have been shown to influence the outcome of catalytic cycles. rsc.orgresearchgate.netresearchgate.net For instance, in rhodium-catalyzed hydroformylation, decreasing the basicity of the phosphine ligand can increase enantioselectivity, highlighting the importance of electronic effects. rsc.orgresearchgate.net Steric bulk of ligands can also be tuned to control the thermodynamics and kinetics of oxidative addition and reductive elimination steps in rhodium(I)/rhodium(III) catalytic cycles.

Catalyst turnover is a critical parameter for evaluating the efficiency of a catalytic system. In manganese-catalyzed epoxidation of alkenes with hydrogen peroxide, high turnover numbers (TONs) have been achieved. acs.orgresearchgate.netrug.nl The stability and activity of the catalyst, and thus the TON, can be significantly affected by factors such as ligand structure and the presence of additives. mdma.ch For example, in the epoxidation of styrene (B11656) catalyzed by a manganese complex, TONs of up to 5000 have been reported. acs.org The deactivation of the catalyst can occur through pathways like bimolecular decomposition, which can sometimes be suppressed by the design of the ligand to provide steric protection. psu.edu

Computational and Theoretical Chemistry Studies of 1 Methyl 2 Propenyl Hydroperoxide

Quantum Chemical Calculations for Electronic Structure and Energetics (Ab Initio, DFT)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like 1-methyl-2-propenyl hydroperoxide. These methods solve the Schrödinger equation (or a simplified form) to determine the electronic structure and energy of the molecule. The two main classes of methods that would be applied are ab initio and Density Functional Theory (DFT).

Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (e.g., MP2), and Coupled Cluster (CC) theory (e.g., CCSD(T)) offer a hierarchy of accuracy. For a molecule like 1-methyl-2-propenyl hydroperoxide, these calculations would yield crucial information such as:

Optimized molecular geometry: Bond lengths, bond angles, and dihedral angles of the most stable arrangement of atoms.

Electronic energy: The total energy of the molecule in its ground electronic state.

Orbital energies: The energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are key to understanding its reactivity.

Electron density distribution: Mapping the probability of finding an electron in different regions of the molecule, which reveals information about polarity and reactive sites.

Density Functional Theory (DFT) is another powerful quantum chemical method that has become very popular due to its balance of accuracy and computational cost. DFT calculates the electronic energy based on the molecule's electron density. A variety of functionals (e.g., B3LYP, M06-2X) can be paired with different basis sets (e.g., 6-31G*, cc-pVTZ) to tailor the calculation to the specific properties of interest. For 1-methyl-2-propenyl hydroperoxide, DFT would be instrumental in determining:

Thermochemical properties: Enthalpy of formation, entropy, and Gibbs free energy. Studies on other alkyl hydroperoxides have successfully used DFT to determine these properties. researchgate.net

Bond Dissociation Energies (BDEs): Particularly for the weak O-O and O-H bonds in the hydroperoxide group, which are critical for understanding its thermal stability and radical-mediated reactions. researchgate.net For instance, the O-O bond cleavage is often thermodynamically more favored than the O-H bond cleavage in hydroperoxides. mdpi.com

A comparative table of properties that could be calculated for 1-methyl-2-propenyl hydroperoxide using these methods is presented below. The values are hypothetical and for illustrative purposes, as specific literature data is unavailable.

PropertyAb Initio (e.g., CCSD(T))DFT (e.g., B3LYP)Information Gained
Optimized Geometry
C=C Bond Length (Å)~1.33~1.34Insight into the double bond character.
C-O Bond Length (Å)~1.42~1.43Strength and nature of the carbon-oxygen bond.
O-O Bond Length (Å)~1.46~1.47Key parameter for the stability of the peroxide group.
Energetics
Enthalpy of Formation (kJ/mol)Highly Accurate ValueAccurate ValueFundamental measure of the molecule's stability.
O-O BDE (kJ/mol)High Predictive AccuracyGood Predictive AccuracyIndicates the energy required to break the peroxide bond.
Electronic Properties
Dipole Moment (Debye)~2.2~2.1Measure of the molecule's overall polarity.

Transition State Characterization and Reaction Barrier Determination

A crucial aspect of computational chemistry is its ability to map out reaction pathways and determine the energy barriers associated with them. For 1-methyl-2-propenyl hydroperoxide, this would involve identifying and characterizing transition states for its various potential reactions, such as decomposition, rearrangement, or reactions with other molecules.

Transition State (TS) Theory is the framework used for this purpose. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the minimum energy path between reactants and products. Computational methods can locate these TS structures and calculate their energies.

Key applications for 1-methyl-2-propenyl hydroperoxide would include:

Homolytic Cleavage: Determining the activation energy for the breaking of the O-O bond to form an alkoxy and a hydroxyl radical. This is often a key initial step in the thermal decomposition of hydroperoxides.

Rearrangement Reactions: Investigating the potential for intramolecular rearrangements, such as the transfer of the hydroperoxy group or reactions involving the adjacent double bond.

Reactions with Radicals: Modeling the abstraction of the hydroperoxidic hydrogen atom by other radicals, a common reaction for hydroperoxides. Studies on the reaction of methyl radicals with hydrogen peroxide have shown how computational modeling can elucidate reaction kinetics. researchgate.net

The energy difference between the reactants and the transition state is the activation energy or reaction barrier . This value is critical for calculating reaction rate constants, often using transition state theory. DFT methods are widely used for locating transition states and calculating these barriers due to their computational efficiency. For example, DFT calculations have been used to study the epoxidation of alkenes by hydrogen peroxide, revealing the activation enthalpies for such reactions. nobelprize.org

A hypothetical reaction coordinate diagram for the O-O bond cleavage in 1-methyl-2-propenyl hydroperoxide is shown below.

Reaction Coordinate StepStructureRelative Energy (kJ/mol)Description
Reactant 1-Methyl-2-propenyl hydroperoxide0Ground state of the molecule.
Transition State Elongated O-O bond~150-180The point of maximum energy leading to bond cleavage.
Products 1-Methyl-2-propenyl-oxy radical + •OH(Varies)The resulting radical species after the O-O bond has broken.

Molecular Dynamics Simulations and Conformational Analysis

While quantum chemical calculations typically focus on static structures, Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecule. MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of conformational space and the dynamics of molecular processes.

For 1-methyl-2-propenyl hydroperoxide, MD simulations would be valuable for:

Conformational Analysis: This molecule has several rotatable bonds (C-C, C-O, O-O), leading to multiple possible conformations (conformers). MD simulations can explore the potential energy surface to identify the most stable conformers and the energy barriers between them. The principles of conformational analysis, particularly for cyclic systems, are well-established and highlight the importance of identifying the most stable spatial arrangements of atoms. libretexts.orgresearchgate.net

Solvent Effects: By including explicit solvent molecules (e.g., water) in the simulation box, MD can be used to study how the solvent influences the structure and dynamics of the hydroperoxide. For instance, simulations of hydrogen peroxide in water have shown that solvent interactions can alter bond lengths and dihedral angles. nih.gov

Vibrational Dynamics: The simulations can provide insight into the vibrational modes of the molecule and how energy is distributed and transferred within it.

The flexibility of the hydroperoxide group is a key feature that can be studied. The H-O-O-C dihedral angle is particularly important. Studies on hydrogen peroxide have shown that its dihedral angle fluctuates significantly in aqueous solution. A similar dynamic behavior would be expected for 1-methyl-2-propenyl hydroperoxide.

Prediction of Spectroscopic Signatures from First Principles

Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules, which can be invaluable for their identification and characterization. By calculating the response of a molecule to electromagnetic radiation, various types of spectra can be simulated.

For 1-methyl-2-propenyl hydroperoxide, the following spectroscopic signatures could be predicted:

Infrared (IR) Spectrum: By calculating the vibrational frequencies and their corresponding intensities, a theoretical IR spectrum can be generated. This would show characteristic peaks for the O-H stretch, the O-O stretch, the C=C stretch, and various C-H bending modes. The O-O-H stretching vibration of hydroperoxides typically appears in the 3400-3600 cm⁻¹ region. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectrum: Theoretical calculations can predict the chemical shifts (δ) of the various hydrogen (¹H) and carbon (¹³C) atoms in the molecule. This is achieved by calculating the magnetic shielding tensors for each nucleus. These predicted spectra are invaluable for interpreting experimental NMR data and confirming the structure of the compound. Quantum chemical calculations of NMR parameters are an important tool in the structural investigation of hydroperoxides. mdpi.com

UV-Vis Spectrum: By calculating the energies of electronic transitions (e.g., from the ground state to excited states), a theoretical UV-Vis spectrum can be predicted. For 1-methyl-2-propenyl hydroperoxide, this would likely involve transitions associated with the peroxide chromophore and the C=C double bond.

The table below summarizes the expected regions for key spectroscopic signals of 1-methyl-2-propenyl hydroperoxide, based on general knowledge and data from related compounds.

Spectroscopy TypeFunctional Group / Atom TypePredicted Signal Region
IR O-H Stretch~3400 - 3600 cm⁻¹
C=C Stretch~1640 - 1680 cm⁻¹
O-O Stretch~840 - 890 cm⁻¹
¹H NMR HO-O-Highly variable, broad singlet
-CH=CH₂~4.9 - 5.9 ppm
-CH(O)-~4.0 - 4.5 ppm
-CH₃~1.2 - 1.5 ppm
¹³C NMR -CH=CH₂~114 - 140 ppm
-C(O)-~80 - 90 ppm
-CH₃~15 - 25 ppm

Formation Pathways of 1 Methyl 2 Propenyl Hydroperoxide in Diverse Chemical Environments

Atmospheric Chemical Generation from Unsaturated Hydrocarbons

In the troposphere, volatile organic compounds (VOCs) released from both natural (biogenic) and human-related (anthropogenic) sources undergo oxidation, leading to a wide array of secondary products, including hydroperoxides. The formation of 1-methyl-2-propenyl hydroperoxide in this environment is intrinsically linked to the atmospheric processing of C4 alkenes, such as butene isomers.

Ozonolysis of Alkenes and Isoprene (B109036): Role of Criegee Intermediates and Hydroperoxy Alkenes

The reaction of ozone (O₃) with alkenes is a significant pathway for the formation of hydroperoxides in the atmosphere. smu.edu This process, known as ozonolysis, begins with ozone attacking the carbon-carbon double bond of an alkene to form an unstable primary ozonide, which rapidly decomposes into a carbonyl compound (an aldehyde or ketone) and a carbonyl oxide, more commonly known as a Criegee intermediate (CI). smu.edu

These Criegee intermediates are highly reactive, zwitterionic species that can undergo several reaction pathways. acs.org In the presence of water vapor, which is abundant in the atmosphere, stabilized Criegee intermediates (SCIs) react to form α-hydroxyalkyl hydroperoxides (AAHPs). smu.eduresearchgate.net For example, studies on the ozonolysis of isoprene, a major biogenic VOC, show that the simplest Criegee intermediate, formaldehyde (B43269) oxide (CH₂OO), reacts with water to produce hydroxymethyl hydroperoxide (HMHP). researchgate.netnih.govrsc.org This reaction is considered a dominant sink for CH₂OO in the atmosphere. nih.gov

The general mechanism for hydroperoxide formation from a stabilized Criegee intermediate and water is a three-step process. smu.edu While isoprene (a C5 compound) is extensively studied, the same principles apply to the ozonolysis of C4 alkenes like 1,3-butadiene (B125203), a precursor for C4 hydroperoxides. The ozonolysis of 1,3-butadiene would produce various Criegee intermediates, which, upon reaction with water, could lead to the formation of compounds structurally related to 1-methyl-2-propenyl hydroperoxide.

Reactants Primary Products Yield (%) Significance
Isoprene + O₃Stabilized Criegee Intermediates (Total SCI)~56% copernicus.orgKey intermediates in atmospheric oxidation.
CH₂OO + H₂OHydroxymethyl Hydroperoxide (HMHP)~73% nih.govrsc.orgMajor pathway for hydroperoxide formation from the simplest CI.
CH₂OO + (H₂O)₂Hydroxymethyl Hydroperoxide (HMHP)~40% nih.govrsc.orgReaction with water dimer is also a significant source of HMHP.
Isoprene + O₃Formaldehyde (HCHO)~81% nih.govCo-product of ozonolysis.
Isoprene + O₃Hydroxyl Radical (OH)~28% nih.govFormed from the decomposition of unstable Criegee intermediates.

Hydroxyl Radical (OH) Initiated Oxidation Processes

The hydroxyl radical (•OH) is the most important oxidant in the troposphere, responsible for the initial breakdown of most VOCs. wikipedia.org Its high reactivity means it can initiate oxidation through addition to a double bond or by abstracting a hydrogen atom from the hydrocarbon. wikipedia.orgacs.org For alkenes, the addition of the OH radical to the carbon-carbon double bond is a dominant degradation pathway, especially at lower atmospheric temperatures. acs.org

In the case of a precursor like 1-butene, the reaction sequence leading to 1-methyl-2-propenyl hydroperoxide would proceed as follows:

Initiation : An OH radical adds to the double bond of the butene molecule, forming a hydroxyalkyl radical. acs.org

Propagation : This radical rapidly reacts with molecular oxygen (O₂) to form a peroxy radical (ROO•). wikipedia.org

Hydroperoxide Formation : The resulting peroxy radical can then abstract a hydrogen atom from another hydrocarbon molecule (RH) to form the stable hydroperoxide (ROOH), in this case, 1-methyl-2-propenyl hydroperoxide, and a new alkyl radical (R•), which continues the chain reaction. numberanalytics.com

This OH-initiated oxidation is a primary daytime source of organic hydroperoxides in the atmosphere, complementing the ozonolysis pathway which occurs during both day and night. smu.edu

Controlled Laboratory Formation under Oxidative Conditions

The synthesis of 1-methyl-2-propenyl hydroperoxide and other allylic hydroperoxides can be achieved in a laboratory setting using controlled oxidation methods. These methods often exploit free-radical chain reactions or employ catalysts to enhance selectivity and reaction rates.

Oxygen Reaction with Intermediate Hydrocarbon Radicals

A fundamental method for synthesizing hydroperoxides is through autoxidation, which involves the direct reaction of a hydrocarbon with molecular oxygen. wikipedia.org This process is a free-radical chain reaction that is particularly effective for compounds with susceptible C-H bonds, such as the allylic hydrogens in alkenes. wikipedia.org

The general mechanism for autoxidation proceeds in three main stages: numberanalytics.comnih.gov

Initiation : A radical initiator abstracts a hydrogen atom from the precursor alkene (e.g., butene), creating an alkyl radical (R•). This can be induced thermally or photochemically. numberanalytics.comacs.org

Propagation : The alkyl radical (R•) reacts with O₂ to form a peroxy radical (ROO•). This peroxy radical then abstracts a hydrogen from another precursor molecule to yield the target hydroperoxide (ROOH) and a new alkyl radical (R•), continuing the chain. numberanalytics.com

Termination : The reaction ceases when two radicals combine to form a stable, non-radical product. nih.gov

For producing 1-methyl-2-propenyl hydroperoxide, the abstraction of a hydrogen atom from the allylic position of a butene isomer would generate a resonance-stabilized allylic radical. The subsequent reaction with oxygen leads to the formation of the corresponding peroxy radical, which is the direct precursor to the hydroperoxide. nih.gov

Regenerative Hydroperoxide Systems in Catalytic Cycles

To improve the efficiency and selectivity of allylic oxidation, transition metal catalysts are often employed. orgsyn.org These systems can activate oxidants like hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP) to generate the necessary radical species under milder conditions than traditional autoxidation. orgsyn.orgmdpi.com

A well-established method involves using a catalyst, such as a dirhodium(II) complex, with TBHP as the terminal oxidant. orgsyn.org In this cycle, the catalyst reacts with TBHP to generate a tert-butylperoxy radical (t-BuOO•). This radical is the key oxidizing agent that abstracts an allylic hydrogen from the alkene substrate. The resulting allylic radical then reacts to form the desired product. This catalytic approach offers advantages in terms of reaction control and efficiency. orgsyn.org

Another approach involves the in-situ generation of hydrogen peroxide, which then acts as the oxidant in a catalytic cycle. cardiff.ac.uk For example, systems using palladium-based catalysts can generate H₂O₂ directly from H₂ and O₂, which can then be used for selective oxidation reactions. cardiff.ac.ukyoutube.com Such regenerative systems avoid the need to handle concentrated hydrogen peroxide and can be tailored for specific oxidation processes. nih.gov

Catalyst System Oxidant Substrate Type Reaction Type
Dirhodium(II) caprolactamate - Rh₂(cap)₄tert-Butyl hydroperoxide (TBHP)Cyclic Alkenes, EnamidesAllylic Oxidation orgsyn.org
Cobalt(II) acetate (B1210297) - Co(OAc)₂tert-Butyl hydroperoxide (TBHP)EnonesAllylic Oxidation orgsyn.org
Copper(I) iodide - CuItert-Butyl hydroperoxide (TBHP)EnonesAllylic Oxidation orgsyn.org
Fenton-type metal catalystHydrogen Peroxide (H₂O₂)Phenol (model compound)Wet Peroxide Oxidation cardiff.ac.uk
Palladium-based catalystsO₂ + H₂Benzyl alcoholSelective Oxidation via in-situ H₂O₂ cardiff.ac.uk

Advanced Analytical Methodologies for the Study of 1 Methyl 2 Propenyl Hydroperoxide

Spectroscopic Techniques for Structural Elucidation and Quantification

Spectroscopy is the cornerstone for identifying and quantifying 1-methyl-2-propenyl hydroperoxide, providing unambiguous evidence of its molecular structure and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of 1-methyl-2-propenyl hydroperoxide. It provides detailed information about the chemical environment of each atom in the molecule.

¹H NMR: The proton NMR spectrum is particularly diagnostic for the hydroperoxide group. The proton of the -OOH group is highly deshielded and typically appears as a sharp singlet in a distinct region of the spectrum, generally between δ 7.7 and 9.6 ppm. nih.gov Its exact chemical shift can be influenced by solvent and intramolecular interactions, such as hydrogen bonding. nih.govresearchgate.net The protons on the carbon backbone, specifically the methyl group, the methine proton attached to the hydroperoxy group, and the vinyl protons, will have characteristic shifts and coupling patterns that confirm the 1-methyl-2-propenyl structure.

¹³C NMR: The carbon-13 NMR spectrum complements the proton data. The carbon atom bonded directly to the hydroperoxy group (C-OOH) exhibits a characteristic chemical shift that is vital for confirming the position of the functional group.

2D NMR: Two-dimensional NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC), are instrumental in assigning the complete structure. nih.govresearchgate.net HMBC experiments reveal long-range couplings between protons and carbons (typically 2-3 bonds), allowing for the unambiguous connection of the hydroperoxy group to the specific carbon atom on the 1-methyl-2-propenyl backbone. This is crucial for distinguishing it from isomeric structures. nih.govresearchgate.net

Table 1: Representative NMR Data for Allylic Hydroperoxide Moieties Data is based on analogous allylic hydroperoxide structures as specific data for 1-methyl-2-propenyl hydroperoxide is not readily available in the cited literature.

Nucleus Type of Signal Typical Chemical Shift (ppm) Key Information Provided
¹H -OH 7.7 - 9.6 Direct detection of the hydroperoxide proton nih.gov
¹H -CH -OOH Variable (downfield) Proton on the carbon bearing the hydroperoxide

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of 1-methyl-2-propenyl hydroperoxide and to identify it in complex mixtures, even at trace levels.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful combination for analyzing volatile compounds. indexcopernicus.com The gas chromatograph separates 1-methyl-2-propenyl hydroperoxide from other components of a mixture before it enters the mass spectrometer. The mass spectrometer then provides a mass spectrum, which serves as a molecular fingerprint. However, the thermal lability of hydroperoxides can be a challenge, sometimes requiring derivatization to prevent decomposition in the hot GC inlet. researchgate.netresearchgate.net

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which allows for the determination of the elemental formula of a molecule. copernicus.org This capability is essential for confirming the identity of 1-methyl-2-propenyl hydroperoxide (C₄H₈O₂) and distinguishing it from other isobaric compounds (molecules with the same nominal mass but different elemental formulas).

Photoionization Mass Spectrometry: This soft ionization technique is particularly valuable for atmospheric studies. Chemical Ionization Mass Spectrometry (CIMS), a related technique, has been shown to be a versatile and fast method for measuring a variety of atmospheric trace gases, including hydroperoxides. acs.org These methods minimize fragmentation, preserving the molecular ion and allowing for sensitive and selective real-time measurements of gas-phase hydroperoxides. acs.orgacs.org A characteristic neutral loss of 51 Da, corresponding to the loss of H₂O₂ + NH₃ from an ammonium adduct, has been identified as a marker for hydroperoxides in some atmospheric pressure ionization methods. copernicus.orgcopernicus.org

Infrared and UV/Visible spectroscopy provide complementary information about the functional groups and photochemical behavior of 1-methyl-2-propenyl hydroperoxide.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the characteristic vibrational frequencies of the functional groups within the molecule. For a hydroperoxide, the key absorption bands include the O-H stretch, which is typically broad, and the O-O stretch. The presence of these specific bands provides strong evidence for the hydroperoxide moiety. Gas-phase FTIR spectra of similar hydroxy hydroperoxides have been successfully obtained and analyzed. researchgate.net

UV/VIS Spectroscopy: UV/Visible spectroscopy is crucial for studying the atmospheric fate of 1-methyl-2-propenyl hydroperoxide. Hydroperoxides absorb UV radiation, which can lead to their photolysis (decomposition by light). By measuring the absorption cross-section of the molecule at different wavelengths, scientists can calculate its atmospheric photolysis rate. researchgate.netmdpi.com This rate is a critical parameter in atmospheric chemistry models, as it determines the lifetime of the hydroperoxide and its contribution to radical formation in the troposphere. For similar small hydroperoxides, the highest absorption occurs below 250 nm. mdpi.com

Table 2: Key Spectroscopic Data for Hydroperoxide Analysis Data is based on general characteristics and analogous compounds.

Technique Feature Typical Range/Value Significance
FTIR O-H stretch ~3300-3500 cm⁻¹ (broad) Confirms presence of hydroxyl group in -OOH
FTIR O-O stretch ~820-880 cm⁻¹ (weak) Evidence of the peroxide bond
UV/VIS λ_max < 250 nm Used to calculate atmospheric photolysis rates mdpi.com

Chromatographic Separation Techniques (GC, HPLC) for Mixture Analysis and Purity Profiling

Chromatographic techniques are indispensable for isolating 1-methyl-2-propenyl hydroperoxide from the complex mixtures in which it is often formed and for assessing its purity.

Gas Chromatography (GC): As mentioned, GC is suitable for the analysis of volatile hydroperoxides. It separates compounds based on their boiling points and interactions with a stationary phase inside a long column. Coupled with a flame ionization detector (FID), GC can be used for quantification. researchgate.net However, careful optimization of conditions is necessary to prevent thermal degradation of the analyte.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly versatile and widely used technique for the separation and analysis of hydroperoxides, as it operates at or near room temperature, minimizing the risk of decomposition. thermofisher.commdpi.com Both normal-phase and reversed-phase HPLC can be employed. The choice of column and mobile phase allows for the separation of hydroperoxides with varying polarities. mdpi.com HPLC can be coupled with various detectors, including UV, electrochemical, and chemiluminescence detectors, to achieve high sensitivity and selectivity. thermofisher.commdpi.comuri.edu

Electrochemical and Chemiluminescence-Based Detection Methods for Hydroperoxide Quantification

For quantifying trace amounts of hydroperoxides, highly sensitive detection methods are required. Electrochemical and chemiluminescence techniques, often coupled with HPLC, offer excellent detection limits.

Electrochemical Detection: This method is based on the electrochemical reduction of the hydroperoxide functional group at the surface of an electrode. thermofisher.com When coupled with HPLC, it provides a highly selective and sensitive means of quantification. thermofisher.comnih.gov The approach offers a direct measurement without the need for derivatization. thermofisher.com Detection limits in the sub-picomolar range have been reported for some phospholipid hydroperoxides using this technique. nih.gov

Chemiluminescence-Based Detection: This is another highly sensitive detection method. The effluent from an HPLC column is mixed with a reagent that reacts with the hydroperoxide to produce light (chemiluminescence). The amount of light emitted is directly proportional to the concentration of the hydroperoxide. This method is known for its high selectivity and is capable of determining very low concentrations of organic peroxides. nih.gov

Time-Resolved and In-Situ Monitoring Techniques for Kinetic Studies

Understanding the reaction kinetics—the rates of formation and decomposition—of 1-methyl-2-propenyl hydroperoxide is crucial for elucidating its role in chemical mechanisms, such as atmospheric oxidation or combustion.

Time-Resolved Techniques: These methods monitor the concentration of reactants and products as a function of time. For example, time-resolved spectroscopy can follow the decay of a reactant or the formation of a hydroperoxide product during a reaction. chemrxiv.org By analyzing the concentration changes over time, detailed kinetic information, such as reaction rate constants, can be determined. youtube.commdpi.com Pulsed-laser photolysis coupled with laser-induced fluorescence is one such technique used to study the kinetics of radical reactions that can lead to hydroperoxide formation. aip.org

In-Situ Monitoring: These techniques analyze the compound directly in its environment without sample collection or preparation. Online mass spectrometry techniques, such as Proton-Transfer-Reaction Mass Spectrometry (PTR-MS) or Chemical Ionization Mass Spectrometry (CIMS), are used for in-situ monitoring of hydroperoxides in atmospheric simulation chambers. researchgate.netmdpi.com These methods provide real-time data on the gas-phase concentration of 1-methyl-2-propenyl hydroperoxide, enabling the study of its formation pathways and atmospheric lifetime under controlled conditions.

Reactivity and Further Chemical Transformations of 1 Methyl 2 Propenyl Hydroperoxide in Organic Synthesis

C-O Bond Formation Reactions via Peroxide Electrophiles

The peroxide bond (O-O) in 1-methyl-2-propenyl hydroperoxide is inherently weak and can be cleaved under appropriate conditions, allowing the oxygen atoms to act as electrophiles. This electrophilicity is central to the formation of new carbon-oxygen (C-O) bonds.

Detailed research has shown that in the presence of Lewis acids, such as titanium tetrachloride (TiCl₄) or tin tetrachloride (SnCl₄), peroxides can react with various nucleophiles. For instance, Lewis acid-mediated reactions of peroxyacetals with alkene nucleophiles serve as an effective method for creating new C-O and C-C bonds, leading to the synthesis of more complex peroxides and hydroperoxides. nih.gov The choice of Lewis acid can be critical; for example, TiCl₄ tends to promote the formation of ethers, whereas SnCl₄ and trimethylsilyl (B98337) triflate often favor the formation of peroxides. nih.gov

While direct studies on 1-methyl-2-propenyl hydroperoxide are limited, its behavior as a peroxide electrophile can be inferred from the reactivity of analogous compounds. The general mechanism involves the activation of the hydroperoxide by a Lewis acid, making one of the oxygen atoms more susceptible to nucleophilic attack. The reaction with a carbon nucleophile results in the formation of a new C-O bond and the displacement of a hydroxyl group.

Table 1: Potential C-O Bond Forming Reactions with 1-Methyl-2-propenyl Hydroperoxide

Nucleophile Reagents Expected Product Type
Allyltrimethylsilane Lewis Acid (e.g., SnCl₄) Homoallylic Peroxide
Silyl Enol Ether Lewis Acid (e.g., SnCl₄) 3-Peroxyketone
Silyl Ketene Acetal Lewis Acid (e.g., SnCl₄) 3-Peroxyalkanoate

These reactions highlight the potential of 1-methyl-2-propenyl hydroperoxide to act as an oxygen-transfer agent, enabling the introduction of an oxygen-containing functionality into a range of organic substrates.

Transformation into Epoxides and Other Oxygenated Functionalities

The alkene moiety in 1-methyl-2-propenyl hydroperoxide can undergo epoxidation to form an epoxide, a highly useful three-membered ring intermediate. This transformation is typically achieved using the hydroperoxide itself as the oxidant, often in the presence of a metal catalyst.

The metal-catalyzed epoxidation of alkenes using hydroperoxides is a well-established synthetic method. acs.org Catalysts based on metals such as vanadium, molybdenum, and tungsten are particularly effective. wikipedia.orgacs.org For allylic hydroperoxides like 1-methyl-2-propenyl hydroperoxide, the hydroperoxy group can direct the epoxidation to one face of the double bond, leading to a high degree of stereoselectivity. This is analogous to the directing effect observed in the epoxidation of allylic alcohols. wikipedia.org Vanadium catalysts, in particular, are known for their high selectivity in the epoxidation of alkenes containing allylic hydroxyl groups. wikipedia.org

The reaction of 1-methyl-2-propenyl hydroperoxide in the presence of a suitable metal catalyst is expected to yield 2-(hydroperoxymethyl)-2-methyloxirane. The initially formed epoxide is also susceptible to further reactions. For example, under acidic conditions, the epoxide ring can be opened by a nucleophile, such as water, to afford a diol. nih.gov

Table 2: Expected Products from the Epoxidation of 1-Methyl-2-propenyl Hydroperoxide

Reagent/Catalyst Product Subsequent Reaction (if any) Final Product
Vanadyl acetylacetonate 2-(Hydroperoxymethyl)-2-methyloxirane - 2-(Hydroperoxymethyl)-2-methyloxirane
Molybdenum hexacarbonyl 2-(Hydroperoxymethyl)-2-methyloxirane - 2-(Hydroperoxymethyl)-2-methyloxirane

Controlled Radical Functionalization and Coupling

The O-O bond in 1-methyl-2-propenyl hydroperoxide is relatively weak and can undergo homolytic cleavage upon heating or in the presence of a radical initiator or a redox-active metal catalyst (e.g., Cu(I)/Cu(II) or Fe(II)/Fe(III)). This cleavage generates highly reactive alkoxyl (RO•) and peroxyl (ROO•) radicals, which can participate in a variety of radical-mediated transformations. beilstein-journals.orgacs.org

A key reaction of allylic hydroperoxides is the Schenck rearrangement, a homolytic process that leads to the isomerization of the hydroperoxide. researchgate.net In the case of 1-methyl-2-propenyl hydroperoxide, this rearrangement would likely proceed through an allylperoxyl radical intermediate, potentially leading to an equilibrium mixture with its regioisomer. rsc.org

The radicals generated from 1-methyl-2-propenyl hydroperoxide can also be trapped by other molecules, leading to the formation of new C-C or C-heteroatom bonds. For example, in the presence of a suitable substrate, the radicals can initiate polymerization or engage in coupling reactions. The Kharasch-Sosnovsky reaction is a classic example of a copper-catalyzed allylic peroxidation where a hydroperoxide is used to introduce a peroxy group at the allylic position of an alkene. beilstein-journals.org

Table 4: Potential Radical Reactions of 1-Methyl-2-propenyl Hydroperoxide

Reaction Type Initiator/Catalyst Key Intermediate Potential Product(s)
Schenck Rearrangement Heat or radical initiator Allylperoxyl radical Isomeric allylic hydroperoxide
Radical Coupling Cu(I)/Cu(II) Alkoxyl and peroxyl radicals Dimeric peroxides, coupled products with solvent or other substrates

The rich and varied reactivity of 1-methyl-2-propenyl hydroperoxide makes it a valuable building block in organic synthesis, with the potential to be transformed into a wide array of functionalized molecules.

Future Research Trajectories in 1 Methyl 2 Propenyl Hydroperoxide Chemistry

Integrated Computational and Experimental Approaches for Reaction Discovery

The synergy between computational chemistry and experimental investigation is becoming indispensable for uncovering novel reactivity and refining existing processes involving 1-methyl-2-propenyl hydroperoxide. The future in this domain lies in moving beyond retrospective explanations of observed phenomena to a more predictive paradigm, where computational models guide experimental design.

Theoretical methods, particularly Density Functional Theory (DFT), are crucial for elucidating complex reaction mechanisms at the molecular level. researchgate.net For instance, computational studies can map the potential energy surfaces of reactions involving 1-methyl-2-propenyl hydroperoxide, identifying transition states and transient intermediates that are difficult or impossible to observe experimentally. researchgate.net This insight is critical for understanding phenomena such as the concerted dissociative electron transfer reduction of the O–O bond, a fundamental step in many peroxide reactions. rsc.org By calculating the energies of different reaction pathways, researchers can predict the most likely products and identify the factors that control selectivity.

Future work will likely focus on developing more accurate and computationally efficient models to simulate the behavior of 1-methyl-2-propenyl hydroperoxide in complex environments, including the effects of different solvents and catalysts. The goal is to create in-silico tools that can screen potential catalysts and reaction conditions, thereby minimizing the time and resources spent on empirical experimentation. The integration of machine learning algorithms with quantum chemical data could further accelerate the discovery of new reactions and the optimization of existing ones.

Research AreaComputational TechniqueExperimental GoalPotential Outcome
Catalyst ScreeningDensity Functional Theory (DFT)Identify optimal transition metal catalysts for selective oxidation.Faster discovery of efficient and selective catalysts, reducing reliance on trial-and-error. orgsyn.org
Mechanism ElucidationTransition State SearchingValidate predicted reaction pathways for hydroperoxide cyclizations. acs.orgDeeper understanding of how product distributions are controlled.
Solvent EffectsSolvation Models (e.g., PCM)Optimize reaction medium for improved yield and selectivity.Development of more robust and efficient synthetic protocols.
Intermediate AnalysisAb Initio Molecular DynamicsCorrelate predicted intermediate structures with spectroscopic data.Unambiguous identification of transient species in complex reaction mixtures.

Development of Novel and Sustainable Synthetic Protocols

The chemical industry's increasing focus on green chemistry is driving a paradigm shift in the synthesis of and with hydroperoxides. Future research will prioritize the development of synthetic protocols for compounds like 1-methyl-2-propenyl hydroperoxide that are not only efficient but also environmentally benign and inherently safer.

A major area of development is the replacement of traditional stoichiometric oxidants, such as those based on chromium, with catalytic systems that use greener terminal oxidants like molecular oxygen or hydrogen peroxide. orgsyn.orgiomcworld.comorganic-chemistry.org Dirhodium(II) caprolactamate, for example, has shown high efficiency in catalyzing allylic oxidations using tert-butyl hydroperoxide (TBHP), which serves as a model for the reactivity of other allylic hydroperoxides. orgsyn.orgnih.gov

Electrochemical synthesis represents a particularly promising frontier. researchgate.netrsc.org The electrosynthesis of hydrogen peroxide is advancing rapidly, and these principles could be adapted for the controlled, on-site generation of organic hydroperoxides. researchgate.netrsc.orgsciencedaily.com This approach avoids the transportation and storage of potentially unstable peroxide compounds and often relies on just electricity and simple starting materials. Similarly, photocatalysis, which uses light to drive chemical reactions, offers a sustainable pathway for hydroperoxide synthesis and subsequent transformations, often under mild conditions. miragenews.com Another key innovation is the adoption of continuous-flow reactors, which allow for the safe handling of energetic intermediates and can lead to higher yields and selectivity compared to traditional batch processes. rsc.org

Synthetic StrategyKey FeaturesAdvantagesRelevant Research
Catalytic OxidationUse of transition metal catalysts with green oxidants (e.g., H₂O₂).High selectivity, reduced waste, milder reaction conditions. orgsyn.orgorganic-chemistry.org
Electrochemical SynthesisGeneration of hydroperoxides via oxygen or water reduction/oxidation at an electrode.On-demand production, high safety, use of cheap starting materials. researchgate.netrsc.org
PhotocatalysisUse of light-absorbing materials (COFs, etc.) to drive synthesis.Solar-powered, operates at ambient temperature/pressure, sustainable. miragenews.com
Continuous-Flow ProcessingReactions occur in a continuously flowing stream rather than a static vessel.Enhanced safety for energetic species, improved heat transfer, higher yields. rsc.org

Elucidation of Specific Stereochemical Outcomes in Hydroperoxide Transformations

Achieving absolute control over stereochemistry is a central goal of modern organic synthesis. For reactions involving chiral allylic hydroperoxides like 1-methyl-2-propenyl hydroperoxide, or reactions that generate new stereocenters, understanding and directing the stereochemical outcome is a critical area for future research.

Many reactions of allylic hydroperoxides, such as epoxidations and cyclizations, can produce multiple stereoisomers. acs.orgacs.org The specific isomer formed is often highly dependent on the catalyst, reagents, and reaction conditions. For example, the vanadium- and molybdenum-catalyzed epoxidations of allylic alcohols using hydroperoxides exhibit high degrees of stereoselectivity, which differs significantly from the results obtained with peracids. acs.org Future research will aim to unravel the precise interactions between the hydroperoxide substrate, the catalyst, and other reagents that govern this selection process. This involves studying the three-dimensional arrangement of atoms in the transition state.

A key challenge is to develop catalytic systems that can reliably favor the formation of a single enantiomer or diastereomer. youtube.comyoutube.com This requires a deep understanding of the reaction mechanism, often aided by the computational approaches mentioned in section 8.1. Studies on the autoxidation of related lipid molecules have shown that stereoselectivity can arise from the preferential formation of specific radical conformers and the regioselectivity of oxygen addition. nih.gov Applying these fundamental principles to the transformations of 1-methyl-2-propenyl hydroperoxide will be essential for designing highly stereoselective synthetic methods.

Reaction TypeInfluencing FactorObserved OutcomeFuture Goal
Metal-Catalyzed EpoxidationChoice of transition metal (e.g., V vs. Mo)Different ratios of diastereomeric epoxy alcohols are formed. acs.orgDevelopment of catalysts for complete control over diastereoselectivity.
Radical CyclizationConformation of pentadienyl radical intermediateStereoselective formation of one geometric isomer. acs.orgnih.govTo predictably control the stereochemistry of cyclic products.
Asymmetric OxidationUse of chiral catalysts or ligandsProduction of one enantiomer in excess of the other (enantioselective reaction). youtube.comTo achieve high enantiomeric excess for a broad range of substrates.

Advanced Characterization of Transient Hydroperoxide Intermediates

The reactions of 1-methyl-2-propenyl hydroperoxide and other similar molecules are often governed by the formation of highly reactive, short-lived intermediates, such as allyl radicals, alkylperoxy radicals, and various mixed peroxides. nih.gov These transient species are central to the reaction mechanism, but their direct observation and characterization remain a significant analytical challenge. Future research will increasingly rely on sophisticated analytical techniques to capture and identify these fleeting intermediates, providing crucial mechanistic insights.

Standard analytical methods are often insufficient for this task. Therefore, the development and application of advanced, time-resolved techniques are paramount. For instance, Electron Paramagnetic Resonance (EPR) spectroscopy, combined with spin-trapping techniques, has been used to identify radical species formed in iron-catalyzed hydroperoxide systems. acs.org Future efforts may involve the use of time-resolved EPR to study the kinetics of radical formation and decay.

Other powerful techniques include advanced mass spectrometry methods and specialized Nuclear Magnetic Resonance (NMR) spectroscopy. acs.org For example, methods that allow for the simultaneous quantification of different hydroperoxides in a mixture are crucial for tracking reaction progress and understanding product distribution. acs.orgnih.gov Laser flash photolysis experiments can provide kinetic data on radical reactions, helping to build a more complete picture of the reaction mechanism. iomcworld.com By combining these advanced analytical tools with the computational models described earlier, researchers can build a comprehensive, validated model of hydroperoxide reactivity from start to finish.

Analytical TechniqueType of IntermediateInformation GainedFuture Application
EPR with Spin TrappingCarbon- and oxygen-centered radicalsStructure and identity of radical species. acs.orgReal-time monitoring of radical concentrations during a reaction.
Time-Resolved SpectroscopyExcited states, short-lived radicalsLifetimes, reaction kinetics.Mapping the complete kinetic profile of a photochemical reaction.
Advanced Mass SpectrometryAll charged or ionizable speciesPrecise mass and fragmentation patterns for structural elucidation.Identifying complex peroxide adducts and other unstable intermediates.
Specialized NMR (e.g., with water suppression)Hydroperoxides in aqueous mediaIn-situ quantification and structural analysis of peroxides in complex mixtures. acs.orgTracking the decay and transformation of hydroperoxides in real-time.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.